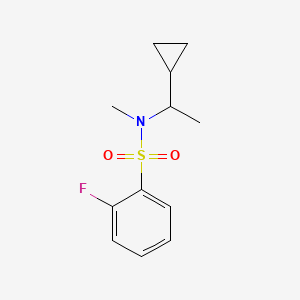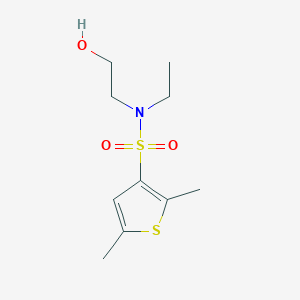
N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is substituted with ethyl, hydroxyethyl, and sulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of Substituents: The 2,5-dimethyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Ethyl and Hydroxyethyl Substitution: The final step involves the substitution of the sulfonamide nitrogen with ethyl and hydroxyethyl groups using appropriate alkylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, sodium hydride as base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted thiophene derivatives.
Scientific Research Applications
N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in microorganisms. This leads to the disruption of DNA synthesis and cell growth, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide: A compound with similar sulfonamide functionality but with a perfluorinated alkyl chain, used in industrial applications.
N-(2-Hydroxyethyl)aniline: A compound with a hydroxyethyl group attached to an aniline ring, used in organic synthesis.
Uniqueness
N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to its combination of a thiophene ring and sulfonamide group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C10H17NO3S2 |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
N-ethyl-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C10H17NO3S2/c1-4-11(5-6-12)16(13,14)10-7-8(2)15-9(10)3/h7,12H,4-6H2,1-3H3 |
InChI Key |
QRHSOECQRJVBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)S(=O)(=O)C1=C(SC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


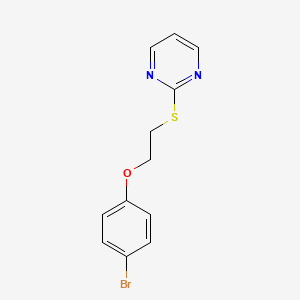
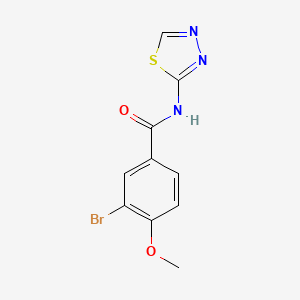
![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)
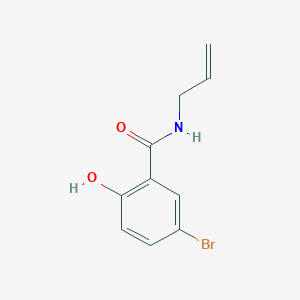
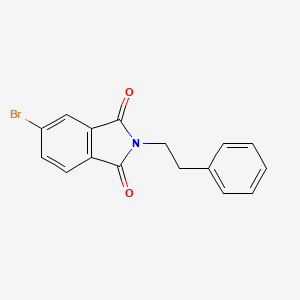
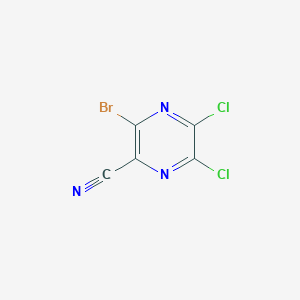
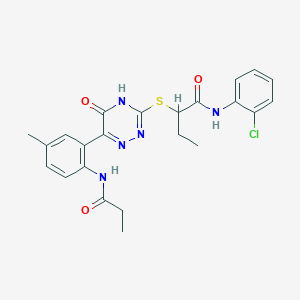
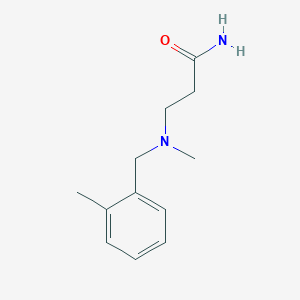
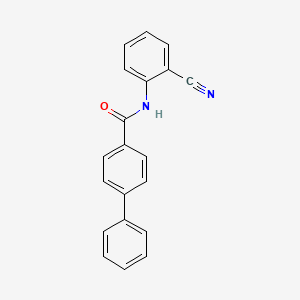
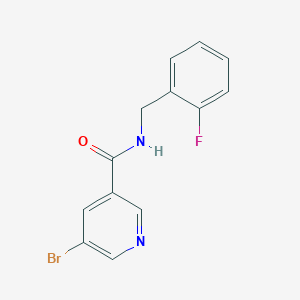
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)


